4-Chloro-6-fluoroquinolin-3-amine
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Overview
Description
4-Chloro-6-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. Quinoline derivatives, including this compound, are of great interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroquinolin-3-amine typically involves multiple steps, starting from readily available precursors
For example, a typical synthetic route might involve:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoroquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-fluoroquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used in chemical biology to probe biological pathways and identify new drug targets.
Material Science: The compound’s unique properties make it useful in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroquinolin-3-amine involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolin-4-amine: Similar structure but lacks the chlorine atom.
4-Chloroquinolin-3-amine: Similar structure but lacks the fluorine atom.
6-Fluoro-4-chloroquinoline: Lacks the amine group.
Uniqueness
4-Chloro-6-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly enhance its biological activity and chemical reactivity compared to similar compounds. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
4-chloro-6-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |
InChI Key |
ZZAABAUFRHGMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)N |
Origin of Product |
United States |
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